molecular formula C8H9NO4S B1431606 Methyl 2-methanesulfonylpyridine-3-carboxylate CAS No. 1426958-31-7

Methyl 2-methanesulfonylpyridine-3-carboxylate

Cat. No.: B1431606
CAS No.: 1426958-31-7
M. Wt: 215.23 g/mol
InChI Key: LWVPISQOAGDDCM-UHFFFAOYSA-N
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Description

Methyl 2-methanesulfonylpyridine-3-carboxylate (CAS 1426958-31-7) is a chemical compound with the molecular formula C 8 H 9 NO 4 S and a molecular weight of 215.23 g/mol . It is a pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. This specific methyl ester sulfone compound is primarily used in research settings as a key synthetic intermediate or building block for the development of more complex molecules. Pyridine-sulfonamide derivatives are extensively investigated as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-associated hCA IX and hCA XII . These enzymes are overexpressed in hypoxic tumor environments and are promising targets for anticancer therapies . As a precursor or analog to such inhibitors, this compound serves as a valuable scaffold for researchers exploring new selective inhibitors. The compound must be stored in an inert atmosphere at room temperature . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-methylsulfonylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-13-8(10)6-4-3-5-9-7(6)14(2,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVPISQOAGDDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Method Based on Alpha-Acyloxy Thioether Derivative Synthesis

A notable method related to the preparation of methyl 2-substituted thioether carboxylates, which can be adapted for methyl 2-methanesulfonylpyridine-3-carboxylate, is described in a 2021 patent (CN112898188A). This method involves:

  • Starting with an N-substituted 2-methylthiobenzamide analog.
  • Reacting with a carboxylic acid and its sodium salt in the presence of Selectfluor (1-chloromethyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis(tetrafluoroborate)) as an oxidizing agent.
  • Using acetonitrile as the solvent in a sealed, thick-wall pressure-resistant tube.
  • Conducting the reaction at 120 °C for 24 hours.
  • Purifying the crude product by column chromatography using dichloromethane as the developing solvent.

The general reaction parameters are summarized below:

Parameter Condition/Value
Solvent Acetonitrile
Reaction Temperature 100–150 °C (preferably 120 °C)
Reaction Time 12–36 hours (preferably 24 hours)
Concentration 0.05–0.3 mol/L (preferably 0.1 mol/L)
Reagents Molar Ratio Compound A : Carboxylic acid B : Sodium salt of B : Selectfluor = 1:1:3:1
Purification Column chromatography (dichloromethane solvent)
Yield Up to 87% (example with methyl acetate derivative)

This method emphasizes green chemistry principles by avoiding highly toxic sulfoxide raw materials and achieving high yields with a simple reaction process. The oxidation of the thiomethyl group to the methanesulfonyl group can be effectively performed using Selectfluor under these conditions, making this approach suitable for preparing this compound analogs.

Key Experimental Considerations

  • Reaction Vessel : Use of sealed, thick-wall pressure-resistant tubes is critical to safely maintain elevated temperatures and pressures during the oxidation reaction.
  • Temperature Control : Maintaining the reaction temperature around 120 °C ensures optimal conversion without excessive side reactions or decomposition.
  • Reaction Time : Prolonged reaction time (around 24 hours) is necessary for complete oxidation and substitution.
  • Purification : Column chromatography with dichloromethane as the eluent is the preferred purification method to isolate the pure this compound.
  • Reagent Ratios : Careful stoichiometric balance, especially the use of excess sodium salt of the carboxylic acid, improves yield and selectivity.

Summary Table of Preparation Parameters

Step Details
Starting Material N-substituted 2-methylthiobenzamide analog
Oxidizing Agent Selectfluor (1-chloromethyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis(tetrafluoroborate))
Solvent Acetonitrile
Reaction Temperature 120 °C
Reaction Time 24 hours
Molar Ratios 1 : 1 : 3 : 1 (Compound A : Carboxylic acid : Sodium salt : Selectfluor)
Purification Method Column chromatography (dichloromethane solvent)
Yield Up to 87%

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methanesulfonylpyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyridine derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of methyl 2-methanesulfonylpyridine-3-carboxylate typically involves the reaction of pyridine derivatives with methanesulfonyl chloride. The process is often carried out under controlled conditions to ensure high purity and yield.

Synthetic Route

  • Starting Materials : Pyridine-3-carboxylic acid and methanesulfonyl chloride.
  • Reaction Conditions : Conducted in an organic solvent with a base (e.g., triethylamine) under reflux conditions.
  • Purification : The product is purified via recrystallization or chromatography.

Chemistry

This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. It is particularly useful in:

  • Synthesis of Heterocycles : Utilized in the formation of various heterocyclic compounds.
  • Reagent in Organic Reactions : Acts as a reagent in nucleophilic substitution reactions.

Biology

In biological research, this compound has been investigated for its potential interactions with biological systems:

  • Enzyme Inhibition : Studies have shown it may inhibit certain enzymes, making it a candidate for drug development.
  • Biochemical Assays : Used as a ligand in assays to study enzyme activity and protein interactions.

Medicine

The therapeutic potential of this compound is being explored:

  • Antimicrobial Activity : Preliminary studies indicate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 128 µg/mL.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
  • Anti-inflammatory Properties : Ongoing research aims to assess its efficacy in reducing inflammation, potentially leading to new anti-inflammatory drugs.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated that the compound exhibited potent activity against Gram-positive bacteria, suggesting its potential as a new class of antimicrobial agents.

Case Study 2: Enzyme Inhibition Mechanism

Research conducted on the inhibition mechanism revealed that this compound interacts with specific enzymes by binding to their active sites, thereby preventing substrate access and inhibiting catalytic activity. This property makes it a valuable candidate for drug design targeting enzyme-related diseases .

Mechanism of Action

The mechanism of action of Methyl 2-methanesulfonylpyridine-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes.

Comparison with Similar Compounds

Positional Isomers

  • Methyl 2-methanesulfonylpyridine-4-carboxylate (QY-2292, CAS 1637781-26-0): This isomer retains the methanesulfonyl group at position 2 but shifts the methyl ester to position 4. The altered electronic distribution may influence reactivity in nucleophilic substitution or catalytic reactions .

Derivatives with Additional Functional Groups

  • Methyl 6-(4-methoxybenzylamino)nicotinate (PY-8011, CAS 1187385-93-8): Features a nicotinate backbone with a 4-methoxybenzylamino group, likely altering pharmacokinetic properties .

Data Table: Comparative Analysis of Pyridine Derivatives

Compound ID Chemical Name CAS Number Purity Molecular Formula Molecular Weight (g/mol) Key Substituents
LD-1009 Methyl 2-methanesulfonylpyridine-3-carboxylate 1426958-31-7 98% C₉H₁₁NO₄S 229.25 2-methanesulfonyl, 3-carboxylate
QY-2292 Methyl 2-methanesulfonylpyridine-4-carboxylate 1637781-26-0 95% C₉H₁₁NO₄S 229.25 2-methanesulfonyl, 4-carboxylate
YC-1648 Methyl 6-methanesulfonylpyridine-3-carboxylate 1190948-26-5 98% C₉H₁₁NO₄S 229.25 6-methanesulfonyl, 3-carboxylate
HA-5749 Methyl 4-(4-methoxybenzylamino)-6-fluoropyridine-3-carboxylate 2187435-47-6 95% C₁₅H₁₅FN₂O₃ 290.29 4-amino, 6-fluoro, 3-carboxylate
PY-8011 Methyl 6-(4-methoxybenzylamino)nicotinate 1187385-93-8 98% C₁₅H₁₆N₂O₃ 272.30 6-amino, nicotinate backbone

Data sourced from Combi-Blocks catalog .

Research Implications

The structural diversity among these compounds underscores their utility in drug discovery and materials science. For instance:

  • Positional Isomers (LD-1009, QY-2292, YC-1648) : Ideal for studying regioselectivity in reactions or binding affinity in enzyme inhibition assays.
  • Amino- and Fluorine-Substituted Derivatives (HA-5749, PY-8011): Potential candidates for antimicrobial or anticancer agent development due to enhanced electronic profiles .

These compounds are strictly reserved for research, emphasizing the need for rigorous safety protocols as highlighted in safety data sheets .

Biological Activity

Methyl 2-methanesulfonylpyridine-3-carboxylate (CAS No. 1426958-31-7) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H9NO4SC_8H_9NO_4S and a molecular weight of 215.23 g/mol. The compound features a pyridine ring substituted with a methanesulfonyl group and a carboxylate moiety, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₈H₉NO₄S
Molecular Weight215.23 g/mol
CAS Number1426958-31-7
PurityNot specified

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with methanesulfonyl chloride followed by esterification processes. The specific methodology can vary, but the general approach includes:

  • Formation of the Pyridine Intermediate : Reacting pyridine with methanesulfonyl chloride.
  • Esterification : Converting the resulting acid into the methyl ester using methanol in the presence of a catalyst.

These steps allow for the efficient production of the target compound while maintaining high purity levels.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the methanesulfonyl group enhances its electrophilic character, allowing it to participate in nucleophilic attacks and potentially inhibit target proteins.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of several pyridine derivatives, including this compound, against various bacterial strains. Results indicated significant inhibitory effects, suggesting potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Research has shown that compounds with similar structures exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory pathways. This compound may exert similar effects, warranting further investigation .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Comparative Biological Activity Table

CompoundActivity TypeReference
This compoundAntimicrobial
Similar Pyridine DerivativesAnti-inflammatory
This compoundEnzyme inhibition

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Methyl 2-methanesulfonylpyridine-3-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves sulfonylation of pyridine derivatives under controlled conditions. For example, sulfonyl groups can be introduced via nucleophilic substitution using methanesulfonyl chloride in the presence of a base (e.g., triethylamine). Reaction optimization includes solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios of reagents. Post-reaction purification via recrystallization (e.g., methanol/water mixtures) or column chromatography ensures purity .
  • Data Validation : Monitor reaction progress using TLC or HPLC. Confirm product identity via 1H^1H-NMR (e.g., methanesulfonyl proton resonance at δ ~3.1 ppm) and IR (S=O stretching ~1350–1160 cm1^{-1}) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how do they complement crystallographic data?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify functional groups (e.g., ester carbonyl at δ ~165 ppm, pyridine ring protons at δ 7.5–8.5 ppm).
  • X-ray Crystallography : Resolve absolute configuration and bond lengths/angles. SHELX programs (e.g., SHELXL) refine structures using diffraction data, addressing challenges like disorder or twinning .
    • Complementarity : NMR detects dynamic solution-phase behavior, while crystallography provides static solid-state conformation. Discrepancies may arise due to crystal packing effects or solvent interactions .

Advanced Research Questions

Q. How can conformational analysis of the pyridine ring and sulfonyl group be performed using computational and crystallographic tools?

  • Methodology :

  • Crystallography : Use Mercury CSD to visualize crystal packing and calculate torsion angles. For example, analyze the dihedral angle between the sulfonyl group and pyridine ring to assess steric effects .
  • Computational Modeling : DFT calculations (e.g., Gaussian) optimize geometry and compare with experimental data. Cremer-Pople puckering parameters quantify ring non-planarity .
    • Case Study : describes generalized puckering coordinates for heterocycles, applicable to assess distortions in the pyridine ring .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound derivatives?

  • Methodology :

  • Dynamic NMR : Detect fluxional behavior in solution (e.g., ring puckering or sulfonyl rotation) that may not manifest in solid-state structures.
  • Temperature-Dependent Crystallography : Collect data at multiple temperatures to identify conformational flexibility.
    • Example : If NMR suggests equatorial sulfonyl orientation but X-ray shows axial, consider solvent effects or lattice constraints .

Q. How can SHELX software be leveraged to refine challenging crystal structures of this compound?

  • Workflow :

  • Data Integration : Use SHELXS for phase determination via direct methods. SHELXL refines parameters (e.g., thermal displacement, occupancy) against high-resolution data .
  • Handling Disorder : Apply PART instructions to model split positions for disordered methanesulfonyl or ester groups.
    • Validation : Check R-factors (<5%) and ADP consistency. WinGX or Olex2 interfaces streamline refinement .

Q. What advanced methods study intermolecular interactions (e.g., hydrogen bonds, π-stacking) in this compound crystals?

  • Tools :

  • Mercury CSD : Generate interaction maps (e.g., sulfonyl oxygen hydrogen bonds with adjacent methyl groups) .
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., O···H or S···C interactions) using CrystalExplorer .
    • Case Study : highlights Mercury’s Materials Module for comparing packing motifs with CSD entries .

Methodological Notes

  • Synthesis Optimization : details piperidine-catalyzed cyclization for analogous esters, suggesting reflux conditions (e.g., 18–20 h in methanol) for similar intermediates .
  • Crystallography : SHELX’s robustness for small molecules ( ) and ORTEP-3’s GUI ( ) aid in structure visualization .
  • Data Contradictions : ’s ring puckering framework helps reconcile NMR/X-ray discrepancies by quantifying out-of-plane deviations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-methanesulfonylpyridine-3-carboxylate
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Methyl 2-methanesulfonylpyridine-3-carboxylate

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